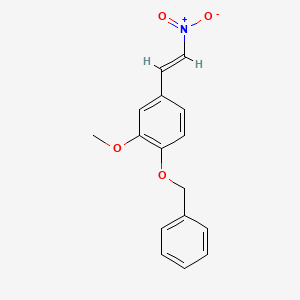

4-Benzyloxy-3-methoxy-beta-nitrostyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGNRJKNDGBMCL-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-56-6 | |

| Record name | trans-4-Benzyloxy-3-methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene

Introduction

In the landscape of modern organic synthesis and drug development, β-nitrostyrenes represent a class of exceptionally versatile intermediates.[1] Their chemical architecture, featuring an electron-withdrawing nitro group conjugated with a styrenyl double bond, renders them potent Michael acceptors and valuable precursors for a multitude of more complex molecules, including amino compounds, nitroalkanes, and various heterocyclic systems.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis of a specific derivative, 4-benzyloxy-3-methoxy-beta-nitrostyrene, starting from 3-benzyloxy-4-methoxybenzaldehyde. This transformation is a cornerstone reaction, primarily achieved through the Henry-Knoevenagel condensation, a classic and reliable carbon-carbon bond-forming reaction.[2][3][4]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not only the procedural steps but also the underlying chemical principles that govern the synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical parameters, and outline methods for the characterization and validation of the final product.

The Core Synthetic Strategy: Henry-Knoevenagel Condensation

The synthesis of β-nitrostyrenes from aromatic aldehydes and nitroalkanes is most effectively accomplished via the Henry reaction, also known as the nitroaldol reaction.[2][3][5] This reaction involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound. In our specific case, 3-benzyloxy-4-methoxybenzaldehyde reacts with nitromethane. The process can be conceptually divided into two key stages: a nitroaldol addition to form a β-nitro alcohol intermediate, followed by a dehydration step to yield the target β-nitrostyrene.[1][3]

Reaction Mechanism: A Step-by-Step Analysis

The choice of catalyst is pivotal to the success of the Henry reaction. While strong bases can be used, they often promote side reactions. A weak base, such as the acetate ion from ammonium acetate, is ideal. It is basic enough to deprotonate nitromethane but not so strong as to cause self-condensation of the aldehyde.

The mechanism unfolds as follows:

-

Deprotonation: The acetate ion, acting as a base, abstracts an acidic α-proton from nitromethane. This generates a resonance-stabilized nitronate anion, which is a potent carbon-based nucleophile.[2][5]

-

Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 3-benzyloxy-4-methoxybenzaldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[5]

-

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base (acetic acid, formed in the first step), to yield the β-nitro alcohol intermediate.

-

Dehydration: Under the reaction conditions, typically with heating in an acidic medium like glacial acetic acid, the β-nitro alcohol undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of 4-benzyloxy-3-methoxy-beta-nitrostyrene.[4]

Experimental Protocol: A Self-Validating System

This protocol is designed for clarity, reproducibility, and safety. A thorough risk assessment should be conducted before commencing any experimental work.

Materials and Equipment

-

Reagents:

-

3-Benzyloxy-4-methoxybenzaldehyde

-

Nitromethane (reagent grade)

-

Ammonium acetate (anhydrous)

-

Glacial Acetic Acid

-

Ethanol (95% or absolute for recrystallization)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirring

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional, for solvent removal)

-

Melting point apparatus

-

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

-

Quantitative Data Summary

The following table outlines the reagent quantities for a representative laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (g) | Amount (mol) |

| 3-Benzyloxy-4-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27[6] | 1.0 | 10.0 | 0.041 |

| Nitromethane | CH₃NO₂ | 61.04 | 3.0 | 7.56 | 0.124 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.5 | 1.58 | 0.021 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent | ~25 mL | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-benzyloxy-4-methoxybenzaldehyde (10.0 g, 0.041 mol) and ammonium acetate (1.58 g, 0.021 mol).

-

Reagent Addition: Add glacial acetic acid (25 mL) followed by nitromethane (7.56 g, 0.124 mol). An excess of nitromethane is used to drive the reaction to completion.

-

Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath. Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction mixture will typically turn a deep yellow to orange color.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Product Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the product will begin to crystallize. The cooling can be completed in an ice bath to maximize precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the yellow crystalline product with cold water to remove residual acetic acid and ammonium salts, followed by a small amount of cold ethanol to remove unreacted starting material and other impurities.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of well-defined crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven or desiccator to a constant weight. The final product should be a bright yellow crystalline solid.

Experimental Workflow Diagram

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-benzyloxy-3-methoxy-beta-nitrostyrene (CAS 1860-56-6).[7]

-

Appearance: Bright yellow crystalline solid.

-

Molecular Weight: 285.29 g/mol .[7]

-

Melting Point (MP): A sharp melting point is indicative of high purity. The literature value can be used as a reference.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Key expected signals include:

-

A singlet for the methoxy (-OCH₃) protons around 3.9 ppm.

-

A singlet for the benzylic (-OCH₂Ph) protons around 5.2 ppm.

-

Aromatic protons from both phenyl rings in the 6.8-7.5 ppm region.

-

Two doublets for the vinylic protons (α and β to the nitro group) between 7.5 and 8.0 ppm. The large coupling constant (J ≈ 13-14 Hz) between these protons is characteristic of a trans configuration.[8][9]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment, including the key signals for the vinylic carbons and the carbonyl-derived aromatic carbon.

-

FT-IR Spectroscopy: The infrared spectrum should show characteristic absorption bands:

-

~1600-1640 cm⁻¹ (C=C alkene stretch)

-

~1510-1550 cm⁻¹ (asymmetric NO₂ stretch)

-

~1340-1380 cm⁻¹ (symmetric NO₂ stretch)

-

~1200-1270 cm⁻¹ and ~1020-1040 cm⁻¹ (C-O ether stretches)

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.

Conclusion

The Henry-Knoevenagel condensation provides a robust and efficient route for the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene from its corresponding aldehyde. The procedure outlined in this guide, which utilizes ammonium acetate in glacial acetic acid, is a well-established method that offers good yields and high purity after a straightforward recrystallization.[10] The resulting β-nitrostyrene is a valuable synthetic intermediate, particularly for the preparation of phenethylamines through reduction of both the nitro group and the double bond, which are scaffolds of significant interest in medicinal chemistry and drug discovery.[11] The detailed mechanistic understanding and procedural knowledge provided herein equip researchers with the necessary tools to confidently and successfully perform this important chemical transformation.

References

-

Ultrasound-Promoted Synthesis of Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved January 18, 2026, from [Link]

-

Nitrostyrene. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Nitroaldol reaction. (n.d.). ChemEurope.com. Retrieved January 18, 2026, from [Link]

-

Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

Henry reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

NMR Data of Β-nitrostyrene. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Henry reaction catalyst. (2020, April 1). Reddit. Retrieved January 18, 2026, from [Link]

-

Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Morales, R. G., et al. (2000). 13C-NMR SPECTROSCOPY OF p-NITROSTYRENES. 11. MONO-, BI- AND TRI-METHOXY PHENYL-SUBSTITUTIONS AND LONG DISTANCE ELECTRONIC EFFECTS. Spectroscopy Letters, 33(3), 337-347.

-

Failed Henry reaction with 3,4,5-TMB. (2020, July 10). Sciencemadness.org. Retrieved January 18, 2026, from [Link]

- Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.

-

knoevenagel condensation NaOH catalyst? (2018, August 4). Sciencemadness.org. Retrieved January 18, 2026, from [Link]

- D'Amore, L., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

- D'Amore, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.

-

Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

- D'Amore, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.

- Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026, January 9).

-

Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

-

Henry Reaction. (2022, May 9). YouTube. Retrieved January 18, 2026, from [Link]

-

Nitrostyrene reduction. (2019, January 29). Reddit. Retrieved January 18, 2026, from [Link]

-

3-Benzyloxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. (n.d.). PMC - NIH.

-

3-Benzyloxy-4-methoxy-beta-nitrostyrene. (n.d.). Chemical Point. Retrieved January 18, 2026, from [Link]

- Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37.

-

Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Nitroaldol_reaction [chemeurope.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-Benzyloxy-4-methoxybenzaldehyde 98 6346-05-0 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Henry-Knoevenagel Condensation for the Synthesis of Substituted Nitrostyrenes

Foreword: The Strategic Importance of Substituted Nitrostyrenes

Substituted β-nitrostyrenes are far more than simple organic molecules; they are highly versatile and powerful intermediates in the landscape of modern organic synthesis and drug development.[1][2] Their strategic importance stems from a unique molecular architecture: an electron-withdrawing nitro group conjugated with a carbon-carbon double bond attached to an aromatic ring.[1] This arrangement activates the molecule for a variety of subsequent transformations, making nitrostyrenes critical precursors for the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[1][3] Notably, they are key intermediates in the synthesis of substituted phenethylamines and amphetamines, classes of compounds with significant neurological activity.[4][5][6] Furthermore, various β-nitrostyrene derivatives have demonstrated a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][7]

This guide provides an in-depth exploration of the Henry-Knoevenagel condensation, the cornerstone reaction for the synthesis of these pivotal compounds. We will delve into the mechanistic intricacies, compare catalytic strategies, and provide actionable, field-proven protocols to empower researchers in their synthetic endeavors.

The Mechanistic Heart of the Reaction: A Tale of Two Condensations

The synthesis of β-nitrostyrenes is most commonly achieved through a condensation reaction between an aromatic aldehyde and a nitroalkane, typically nitromethane.[1] This transformation is widely referred to as the Henry or Henry-Knoevenagel reaction.[1] It elegantly combines the principles of the Henry (nitroaldol) reaction and the Knoevenagel condensation.

The reaction proceeds in two key stages:

-

Nitroaldol Addition (Henry Reaction): The reaction is initiated by a base, which deprotonates the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion.[8][9][10] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-nitro alkoxide intermediate.[8][9] Subsequent protonation yields a β-nitro alcohol, the characteristic product of the Henry reaction.[8][9]

-

Dehydration (Knoevenagel Condensation): Under the reaction conditions, which often involve heating or the presence of a dehydrating agent, the β-nitro alcohol readily undergoes elimination of a water molecule to form the final α,β-unsaturated nitroalkene, the substituted nitrostyrene.[1][11] This elimination step is characteristic of the Knoevenagel condensation.[12]

All steps in the Henry reaction are reversible.[8] The choice of catalyst and reaction conditions is therefore critical to drive the equilibrium towards the desired dehydrated product and to minimize side reactions.

Caption: The two-stage mechanism of the Henry-Knoevenagel condensation.

Navigating the Catalytic Landscape

The choice of catalyst is a critical parameter that significantly influences reaction yield, duration, and overall sustainability.[3] A wide array of catalytic systems have been developed, ranging from simple homogeneous bases to sophisticated heterogeneous catalysts.

Homogeneous Base Catalysts

Simple bases are often effective for this transformation.

-

Alkali Hydroxides (e.g., NaOH, KOH): Strong bases like sodium hydroxide can catalyze the reaction, often leading to rapid condensation.[13][14] However, their high basicity can also promote side reactions, such as the self-condensation of the aldehyde.[15] Careful control of temperature and addition rate is crucial.[13]

-

Primary Amines (e.g., Methylamine, Cyclohexylamine): These are classic catalysts for the Henry reaction. While effective, these reactions can sometimes require long reaction times, ranging from hours to several days.[3][16]

-

Ammonium Salts (e.g., Ammonium Acetate): Often used in refluxing acetic acid, ammonium acetate provides a milder and often more reliable method, avoiding polymer formation that can be an issue with stronger bases.[3][17]

Heterogeneous Catalysts

In line with the principles of green chemistry, significant effort has been dedicated to developing solid catalysts that can be easily recovered and reused.

-

Basic Alumina (Al₂O₃) and Zeolites: These solid supports can be effective, offering ease of separation.[18][19]

-

Functionalized Supports: Silica or zirconia functionalized with amine groups have shown high efficiency.[3][19]

-

Layered Double Hydroxides (LDHs): These materials have demonstrated excellent catalytic activity for the Henry reaction, providing high yields under relatively mild conditions.[20][21]

Emerging and Alternative Methodologies

-

Microwave Irradiation: This technique can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and frequently proceeding under solvent-free conditions.[3][22]

-

Ultrasonic Promotion: Sonication has been shown to promote the condensation at lower temperatures, which can lead to higher yields and cleaner reactions by minimizing side reactions like polymerization.[17]

-

Ionic Liquids: Used as both solvent and catalyst, ionic liquids offer a recyclable and often highly efficient reaction medium.[19]

| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages |

| Homogeneous Base Catalysts | ||||||

| Methylamine (in Methanol) | Varies | Room Temp | 6 h - 7 days | 40-85 | Simple, mild conditions.[3] | Long reaction times, potential for polymer formation.[3] |

| Sodium Hydroxide (in Methanol) | Stoichiometric | 10-15 | ~15 min (addition) | 80-83 | Very fast reaction.[13] | Requires careful temperature control to avoid side reactions.[13] |

| Ammonium Acetate (in Acetic Acid) | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82 | Shorter reaction times than methylamine, avoids polymer formation.[3] | Requires reflux and acidic conditions.[3] |

| Heterogeneous Catalysts | ||||||

| K₂CO₃/Al₂O₃ (Microwave) | Catalytic | N/A (MW) | Minutes | High | Rapid, solvent-free.[22] | Requires specialized microwave equipment. |

| Alternative Energy | ||||||

| Ultrasound (Ammonium Acetate) | Catalytic | Room Temp | 3 h | Up to 99 | Mild conditions, high yields, avoids polymerization.[17] | Requires an ultrasonic bath. |

Experimental Protocol: A Field-Proven Methodology

The following protocol details the synthesis of (E)-β-nitrostyrene from benzaldehyde and nitromethane using sodium hydroxide, adapted from a robust and high-yielding procedure.[13]

Safety First: The vapors of hot nitrostyrene solutions are irritating to the eyes and nose, and the solid can be a skin irritant.[13] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Reagents and Equipment

-

Nitromethane (5 moles, 305 g)

-

Benzaldehyde (5 moles, 530 g), freshly distilled

-

Sodium Hydroxide (5.25 moles, 210 g)

-

Methyl Alcohol (1000 mL)

-

Hydrochloric Acid (concentrated, 1000 mL)

-

Ice

-

6 L wide-mouthed bottle

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel

-

Large mixing jar (15 L)

-

Büchner funnel and suction flask

Step-by-Step Procedure

-

Initial Setup: In the 6 L bottle, combine nitromethane (305 g), benzaldehyde (530 g), and methyl alcohol (1000 mL).[13] Equip the bottle with a mechanical stirrer and a thermometer, and place it in a freezing mixture of ice and salt.[13]

-

Base Preparation: Prepare a solution of sodium hydroxide by dissolving 210 g in an equal volume of water and cool it thoroughly.[13]

-

Condensation: With vigorous stirring, add the cold sodium hydroxide solution to the nitromethane-benzaldehyde mixture at a rate that maintains the internal temperature between 10–15°C.[13] The first few milliliters should be added cautiously due to an initial exotherm.[13] A thick, white precipitate will form.[13] After the addition is complete, allow the mixture to stand for 15 minutes.

-

Quenching and Dissolution: Convert the pasty mass into a clear solution by adding 3–3.5 L of ice water containing crushed ice.[13]

-

Acidification and Precipitation: Prepare an acidic solution by diluting 1000 mL of concentrated hydrochloric acid with 1500 mL of water in the 15 L mixing jar.[13] Slowly add the alkaline reaction mixture to the stirred acid.[13] A pale yellow crystalline mass of β-nitrostyrene will precipitate almost immediately.[13]

-

Isolation and Washing: Stop stirring and allow the solid to settle. Decant the majority of the cloudy liquid.[13] Collect the solid product by suction filtration on a Büchner funnel and wash it with water until the washings are free of chlorides.[13]

-

Drying and Purification: The crude product can be dried by melting it in a beaker immersed in hot water. The lower layer of molten nitrostyrene will separate from the upper aqueous layer, which can be decanted after the nitrostyrene solidifies upon cooling.[13] For higher purity, recrystallize the crude product from hot ethyl alcohol. The expected yield of recrystallized nitrostyrene (m.p. 57–58°C) is 600–620 g (80–83%).[13]

Caption: A generalized workflow for the synthesis and purification of β-nitrostyrene.

Causality Behind Experimental Choices: A Deeper Look

-

Influence of Substituents: The electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction rate. Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates. Conversely, electron-donating groups (e.g., -OCH₃) can decrease the reactivity, sometimes resulting in lower yields under standard conditions.[17] For electron-rich aldehydes, alternative methods like ultrasound promotion may be necessary to achieve high yields.[17]

-

Stereoselectivity: The condensation typically results in the formation of the more thermodynamically stable (E)-isomer of the nitrostyrene.[4] However, the stereochemical outcome can be influenced by the reaction conditions. For instance, by carefully selecting the solvent and temperature, it is possible to selectively synthesize either the (E)- or (Z)-nitroalkenes from aliphatic aldehydes.[23] Toluene at reflux favors the (E)-isomer, while dichloromethane at room temperature favors the (Z)-isomer, a process where molecular sieves play a crucial role in controlling the stereoselectivity.[23]

-

Controlling the Reaction: The slow, controlled addition of a strong base at low temperatures is critical to prevent the exothermic reaction from running away and to minimize the formation of side products from the self-condensation of the aldehyde.[13] Adding the alkaline reaction mixture to an excess of acid during workup is also a key step; the reverse addition can lead to the formation of the saturated nitro alcohol as an oily byproduct instead of the desired crystalline nitrostyrene.[13]

Conclusion: A Gateway to Molecular Complexity

The Henry-Knoevenagel condensation is a robust, reliable, and versatile method for the synthesis of substituted nitrostyrenes. Its continued relevance in both academic research and industrial applications is a testament to its efficiency and the high value of its products. By understanding the underlying mechanism, carefully selecting the catalytic system, and controlling the reaction parameters, researchers can effectively harness this powerful transformation to build complex molecules and drive innovation in drug discovery and materials science.

References

- Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Altern

- The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols - Benchchem.

-

β-Nitrostyrene - Wikipedia. [Link]

-

Nitrostyrene - Organic Syntheses Procedure. [Link]

-

Ultrasound-Promoted Synthesis of Nitrostyrenes. [Link]

-

Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. [Link]

-

m-Nitrostyrene - Organic Syntheses Procedure. [Link]

-

The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

High-yielding nitrostyrene catalyst, Hive Methods Discourse. [Link]

-

β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study | Request PDF - ResearchGate. [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]

-

Henry reaction [a] and Knoevenagel condensation [b] of substrates of different sizes catalyzedby1. - ResearchGate. [Link]

-

Henry reaction - Wikipedia. [Link]

-

The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. | Request PDF - ResearchGate. [Link]

-

Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. [Link]

-

Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media - ResearchGate. [Link]

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2 - MDPI. [Link]

-

Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives | Request PDF - ResearchGate. [Link]

-

Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). [Link]

-

Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchGate. [Link]

-

Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. [Link]

-

knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

- Method for preparing beta-nitrostyrolene and derivatives thereof - Google P

-

(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde - ResearchGate. [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

-

Knoevenagel condensation - Wikipedia. [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - NIH. [Link]

-

One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. [Link]

-

Henry Reaction - Organic Chemistry Portal. [Link]

-

A Walk through Recent Nitro Chemistry Advances - PMC - NIH. [Link]

-

Henry Reaction - YouTube. [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org. [Link]

-

Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

-

Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC - PubMed Central. [Link]

-

Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC - NIH. [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. Henry Reaction [organic-chemistry.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]

- 17. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 18. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]

- 19. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]

- 20. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 21. [PDF] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties of 4-Benzyloxy-3-methoxy-beta-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxy-beta-nitrostyrene is a substituted nitrostyrene that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzyloxy protecting group and a reactive nitroalkene moiety, makes it a versatile precursor for the synthesis of various target molecules, particularly phenethylamine derivatives, which are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-benzyloxy-3-methoxy-beta-nitrostyrene, offering insights for its application in research and development.

Chemical and Physical Properties

4-Benzyloxy-3-methoxy-beta-nitrostyrene is a crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅NO₄ | [1] |

| Molecular Weight | 285.29 g/mol | [1] |

| Melting Point | 122-124 °C | [2] |

| Appearance | Yellow crystalline solid | [3] |

| Solubility | Soluble in chloroform | |

| CAS Number | 63909-38-6 | [1] |

Spectroscopic Data

The structural confirmation of 4-benzyloxy-3-methoxy-beta-nitrostyrene is typically achieved through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methoxy group, the benzylic methylene protons, and the vinylic protons of the nitrostyrene moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the benzylic methylene carbon, and the carbons of the nitrovinyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C=C double bond of the alkene, and the C-O ether linkages.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.

Synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene

The primary synthetic route to 4-benzyloxy-3-methoxy-beta-nitrostyrene is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane.[4] This reaction is typically catalyzed by a base.

Caption: Synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene via Henry Condensation.

Experimental Protocol: Synthesis via Henry Condensation

This protocol is a representative procedure based on established methods for the Henry reaction.[3][4]

Materials:

-

4-Benzyloxy-3-methoxybenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol or Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

-

To a solution of 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (2-3 equivalents) and ammonium acetate (1-1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-water with stirring. A yellow precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure 4-benzyloxy-3-methoxy-beta-nitrostyrene as a yellow crystalline solid.

Chemical Reactivity and Applications

The chemical reactivity of 4-benzyloxy-3-methoxy-beta-nitrostyrene is dominated by the electrophilic nature of the beta-carbon of the nitroalkene. This makes it an excellent Michael acceptor for various nucleophiles.

Reduction to Phenethylamines

A key application of 4-benzyloxy-3-methoxy-beta-nitrostyrene is its reduction to the corresponding phenethylamine derivative, 2-(4-benzyloxy-3-methoxyphenyl)ethanamine. This transformation is a critical step in the synthesis of various pharmacologically active compounds. Several methods can be employed for this reduction, including catalytic hydrogenation and the use of metal hydride reagents.[4][5][6]

Caption: Reduction of 4-benzyloxy-3-methoxy-beta-nitrostyrene to the corresponding phenethylamine.

Experimental Protocol: Reduction via Catalytic Hydrogenation

This protocol is a representative procedure based on established methods for the reduction of nitrostyrenes.[3][5]

Materials:

-

4-Benzyloxy-3-methoxy-beta-nitrostyrene

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or Methanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolve 4-benzyloxy-3-methoxy-beta-nitrostyrene (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the nitrostyrene).

-

Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude phenethylamine derivative.

-

Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Safety and Handling

4-Benzyloxy-3-methoxy-beta-nitrostyrene is classified as a hazardous substance. It is important to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

4-Benzyloxy-3-methoxy-beta-nitrostyrene is a key synthetic intermediate with significant potential in the development of new chemical entities, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and drug development. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers working with this versatile compound.

References

-

Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Available at: [Link]

-

Reduction of Nitrostyrenes using Red-Al. Available at: [Link]

-

Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Available at: [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available at: [Link]

- CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents.

-

Nitrostyrene - Organic Syntheses Procedure. Available at: [Link]

-

One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. Available at: [Link]

-

4-Benzyloxy-3-methoxystyrene | C16H16O2 | CID 563567 - PubChem. Available at: [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org. Available at: [Link]

-

(1R,2R)-1,2-diaminocyclohexane - (1, 350 mg, 3.00 mmol, 1.00 equiv) - Organic Syntheses Procedure. Available at: [Link]

-

Condensation with Nitromethane - Sciencemadness.org. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]

- 5. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Benzyloxy-3-methoxy-β-nitrostyrene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-benzyloxy-3-methoxy-β-nitrostyrene (C16H15NO4), a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The interpretation of this data is crucial for confirming its structure, purity, and for understanding its chemical behavior.

Molecular Structure and Synthetic Rationale

4-Benzyloxy-3-methoxy-β-nitrostyrene is a derivative of vanillin, featuring a benzyloxy protecting group, a methoxy group, and a β-nitrostyrene functional group. The extended conjugation of the nitrostyrene moiety makes it a valuable intermediate in various organic transformations.

Molecular Structure:

Caption: Molecular structure of 4-benzyloxy-3-methoxy-β-nitrostyrene.

The synthesis of this compound typically proceeds via a Knoevenagel condensation between 4-benzyloxy-3-methoxybenzaldehyde and nitromethane.[1][2][3][4] This reaction is a well-established method for forming carbon-carbon double bonds. The choice of a base catalyst and reaction conditions can influence the yield and purity of the final product.

Experimental Protocol: Synthesis via Knoevenagel Condensation

-

Reactant Preparation: Dissolve 4-benzyloxy-3-methoxybenzaldehyde in a suitable solvent, such as ethanol or methanol.

-

Addition of Nitromethane: Add an equimolar amount or a slight excess of nitromethane to the solution.

-

Catalyst Introduction: Introduce a catalytic amount of a base, such as piperidine or ammonium acetate.

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically acidified and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 4-benzyloxy-3-methoxy-β-nitrostyrene.

Caption: General workflow for the synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 4-benzyloxy-3-methoxy-β-nitrostyrene, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms. Spectroscopic data is available in the PubChem database, with the ¹H NMR spectrum acquired on a BRUKER AC-300 instrument.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-benzyloxy-3-methoxy-β-nitrostyrene is expected to show distinct signals for the aromatic protons, the vinylic protons of the nitrostyrene group, the benzylic protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methoxy (OCH₃) | ~3.9 | Singlet | 3H | Protons of the methoxy group. |

| Benzylic (OCH₂) | ~5.2 | Singlet | 2H | Protons of the benzylic CH₂ group. |

| Aromatic (C₆H₅) | ~7.3-7.5 | Multiplet | 5H | Protons of the benzyl ring. |

| Aromatic (trisubstituted ring) | ~6.9-7.2 | Multiplet | 3H | Protons on the substituted phenyl ring. |

| Vinylic (β-H) | ~7.6 | Doublet | 1H | Proton on the β-carbon of the double bond. |

| Vinylic (α-H) | ~8.0 | Doublet | 1H | Proton on the α-carbon of the double bond. |

Interpretation:

-

The downfield chemical shifts of the vinylic protons (~7.6 and 8.0 ppm) are characteristic of the electron-withdrawing effect of the nitro group and the deshielding environment of the double bond.

-

The large coupling constant (typically >13 Hz) between the two vinylic protons would confirm a trans configuration, which is the thermodynamically more stable isomer.

-

The singlet at approximately 3.9 ppm is a classic indicator of a methoxy group attached to an aromatic ring.

-

The singlet around 5.2 ppm corresponds to the two benzylic protons, which are chemically equivalent.

-

The complex multiplet between 7.3 and 7.5 ppm arises from the five protons of the unsubstituted benzyl ring.

-

The protons on the trisubstituted aromatic ring will appear as a set of multiplets in the aromatic region, with their specific shifts and coupling patterns depending on their positions relative to the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~56 |

| Benzylic (OCH₂) | ~71 |

| Aromatic (C-O) | ~150, ~149 |

| Aromatic (C-C) | ~112-136 |

| Vinylic (Cα) | ~139 |

| Vinylic (Cβ) | ~138 |

| Aromatic (Benzyl) | ~127-136 |

Interpretation:

-

The carbon of the methoxy group is expected around 56 ppm.

-

The benzylic carbon will appear further downfield, around 71 ppm.

-

The carbons of the aromatic rings will resonate in the typical region of 110-150 ppm. The carbons directly attached to oxygen atoms will be the most downfield.

-

The vinylic carbons will have distinct chemical shifts, influenced by the nitro group and the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-benzyloxy-3-methoxy-β-nitrostyrene will be dominated by absorptions from the nitro group, the carbon-carbon double bond, and the aromatic rings.

Table 3: Key IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-O stretch (asymmetric) | 1510-1550 | Strong |

| N-O stretch (symmetric) | 1340-1380 | Strong |

| C=C stretch (vinylic) | 1620-1640 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |

| C-O stretch (ether) | 1200-1270 and 1020-1075 | Strong |

| =C-H bend (vinylic, trans) | 960-980 | Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium-Weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Weak |

Interpretation:

-

The two strong bands for the nitro group (asymmetric and symmetric stretching) are highly characteristic and provide definitive evidence for its presence.

-

The absorption for the C=C double bond of the nitrostyrene system is also a key diagnostic peak.

-

The strong C-O stretching vibrations confirm the presence of the ether linkages (methoxy and benzyloxy groups).

-

A strong band in the 960-980 cm⁻¹ region would further support the trans geometry of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 4-benzyloxy-3-methoxy-β-nitrostyrene (Molecular Weight: 285.29 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 285. The fragmentation pattern will likely be dominated by the loss of stable neutral molecules and the formation of stable carbocations.

-

Loss of the benzylic group: A prominent fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation at m/z 91 (C₇H₇⁺) and a radical cation corresponding to the rest of the molecule.

-

Loss of the nitro group: The loss of NO₂ (46 Da) is a common fragmentation for nitro compounds, which would result in a fragment at m/z 239.

-

Loss of the methoxy group: Cleavage of the methoxy group could lead to the loss of a methyl radical (CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).

-

Other fragmentations: Further fragmentation of the aromatic rings and the vinylic system would lead to a complex pattern of lower mass ions.

Caption: Plausible fragmentation pathways for 4-benzyloxy-3-methoxy-β-nitrostyrene in MS.

Conclusion

The spectroscopic data for 4-benzyloxy-3-methoxy-β-nitrostyrene provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while IR spectroscopy identifies the key functional groups, notably the nitro and ether moieties. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic profile is essential for any researcher working with this compound, ensuring its identity and purity in synthetic applications and further studies.

References

-

PubChem. 4-Benzyloxy-3-methoxy-beta-nitrostyrene. National Center for Biotechnology Information. [Link]

-

Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel methoxy, methyl, halogen and oxy ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. John Wiley & Sons.

-

Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel halogen, methyl, methoxy and nitro ring-substituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Kharas, G. B., et al. (2019). Synthesis and styrene copolymerization of novel oxy ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

Sources

Mechanism of formation of 4-benzyloxy-3-methoxy-beta-nitrostyrene

An In-depth Technical Guide to the Formation of 4-Benzyloxy-3-methoxy-beta-nitrostyrene

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and a field-proven experimental protocol. We will explore the core chemical principles of the Henry-Knoevenagel condensation reaction, the rationale behind procedural choices, and methods for ensuring the synthesis's success and the product's purity.

Introduction: The Significance of β-Nitrostyrenes

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a phenyl ring through a carbon-carbon double bond. This structural motif renders them highly versatile synthetic intermediates.[1] Their pronounced electrophilicity at the β-carbon makes them excellent Michael acceptors, opening pathways for the formation of numerous carbon-carbon and carbon-heteroatom bonds.[2] Furthermore, the nitro group can be readily transformed into other functional groups, such as amines and carbonyls, making β-nitrostyrenes crucial precursors in the synthesis of pharmaceuticals and other biologically active molecules.[1][3] The β-nitrostyrene family, for instance, has demonstrated potential in suppressing cell proliferation and inducing apoptosis in various cancer cell lines.[4]

The target molecule, 4-benzyloxy-3-methoxy-beta-nitrostyrene, is synthesized from O-benzylvanillin (4-benzyloxy-3-methoxybenzaldehyde) and nitromethane. This specific derivative is of interest as a precursor for substituted phenethylamines and other complex molecular architectures.

Core Reaction Mechanism: The Henry-Knoevenagel Condensation

The formation of 4-benzyloxy-3-methoxy-beta-nitrostyrene is achieved through a Henry reaction, also known as a nitroaldol reaction.[5][6] When the reaction conditions are set to directly yield the dehydrated nitroalkene product, the process is best described as a Henry-Knoevenagel condensation.[1] This reaction is a cornerstone of C-C bond formation, involving the base-catalyzed condensation between a nitroalkane and a carbonyl compound.[5][7]

The mechanism proceeds through two fundamental stages: a nitroaldol addition followed by dehydration.[1][8]

Step 1: Base-Catalyzed Nitroaldol Addition The reaction is initiated by the deprotonation of the α-carbon of nitromethane by a base.[1] This generates a resonance-stabilized nucleophile known as a nitronate anion.[1] This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the 4-benzyloxy-3-methoxybenzaldehyde.[1][8] The resulting tetrahedral alkoxide intermediate is subsequently protonated by the conjugate acid of the base, yielding a β-nitro alcohol.[1][8]

Step 2: Dehydration to the Nitroalkene The β-nitro alcohol intermediate is then dehydrated to form the final β-nitrostyrene product. This elimination of a water molecule can be facilitated under either acidic or basic conditions, driving the reaction to completion and forming the stable conjugated system.[1]

Caption: Figure 1: Mechanism of the Henry-Knoevenagel Condensation.

Experimental Protocol: A Self-Validating System

This protocol details the synthesis using an ammonium acetate catalyst in glacial acetic acid, a method known for its reliability and good yields.[9][10] Acetic acid serves not only as a solvent that facilitates crystallization upon water addition but also as a co-catalyst for the dehydration step.[11][12]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| 4-Benzyloxy-3-methoxybenzaldehyde | 242.27 | 25.0 g | 0.103 | Aldehyde |

| Nitromethane | 61.04 | 20 mL (22.8 g) | 0.373 | Nitroalkane |

| Ammonium Acetate | 77.08 | 10.0 g | 0.130 | Catalyst |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |

| Deionized Water | 18.02 | ~1 L | - | Precipitation |

| Ethanol | 46.07 | As needed | - | Recrystallization |

Step-by-Step Methodology

The experimental workflow is designed to ensure a controlled reaction environment and straightforward product isolation.

Caption: Figure 2: Experimental Synthesis Workflow.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 25.0 g of 4-benzyloxy-3-methoxybenzaldehyde, 10.0 g of ammonium acetate, and 100 mL of glacial acetic acid.[11][13]

-

Initiation: Stir the mixture until the solids dissolve, then add 20 mL of nitromethane.[13]

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 100-110°C) and maintain this temperature with continuous stirring for 4 to 6 hours.[13] The solution will typically turn a deep yellow to orange-red color.

-

Work-up and Isolation: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 1 liter of ice water while stirring vigorously. A bright yellow precipitate of the crude product will form.[13]

-

Filtration and Washing: Allow the precipitate to fully form over 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.[14] Wash the filter cake thoroughly with several portions of deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual acetic acid and ammonium salts.

-

Purification: The crude product is purified by recrystallization. Transfer the yellow solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[14] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The final product should be a bright yellow crystalline solid.

Product Characterization (Self-Validation)

To ensure the integrity of the synthesis, the final product must be rigorously characterized.

-

Yield Calculation: Weigh the dried, purified product and calculate the percentage yield based on the initial amount of 4-benzyloxy-3-methoxybenzaldehyde.

-

Melting Point: Determine the melting point of the crystals. The literature value for 4-benzyloxy-3-methoxy-beta-nitrostyrene is 122-124°C.[15] A sharp melting range close to this value is a strong indicator of purity.

-

Spectroscopic Analysis: For definitive structural confirmation, obtain ¹H NMR, ¹³C NMR, and FT-IR spectra and compare them against established data for the compound.

| Property | Expected Value |

| Appearance | Bright yellow crystalline solid |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.30 g/mol |

| Melting Point | 122-124°C[15] |

Conclusion

The synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene via the Henry-Knoevenagel condensation is a robust and reproducible method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism, carefully controlling the reaction parameters, and performing a thorough purification and characterization, researchers can reliably obtain a high-purity product. The protocol described herein represents a self-validating system, where the physical and spectroscopic properties of the final compound confirm the success of the synthesis. This guide provides the necessary technical foundation for professionals in drug development and organic synthesis to confidently employ this procedure in their work.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of the Henry (Nitroaldol) Reaction for Nitroalkene Synthesis.

- Google Patents. (n.d.). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.

- Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. Journal of Organic Chemistry, 18, 1-3.

- Benchchem. (n.d.). Detailed experimental protocol for Henry condensation of vanillin and nitromethane.

- SynArchive. (n.d.). Henry Reaction.

- ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde.

- Organic Syntheses. (n.d.). Nitrostyrene.

- ResearchGate. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information.

- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.

- Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube.

- National Institutes of Health. (n.d.). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction.

- Fisher Scientific. (n.d.). 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific.

- Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube.

- Sciencemadness.org. (2020, July 10). Failed Henry reaction with 3,4,5-TMB.

- ResearchGate. (n.d.). Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)....

- Sciencemadness.org. (2014, June 7). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene.

- Google Patents. (n.d.). US20100130795A1 - Method for producing beta-nitrostyrene compound.

- Wikipedia. (n.d.). Henry reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 12. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

A Technical Guide to the Starting Materials for the Synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene

Introduction

4-benzyloxy-3-methoxy-β-nitrostyrene is a valuable synthetic intermediate, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and substituted phenethylamines.[1][2] The presence of the nitro group and the double bond provides a rich chemical handle for further functionalization, such as reduction to the corresponding amine or various addition reactions. This guide provides an in-depth analysis of the selection of starting materials for its synthesis, grounded in the principles of retrosynthetic analysis and the mechanistic details of the core chemical transformation. We will explore the rationale behind the choice of each reactant, the critical role of protecting groups, and a detailed, field-proven protocol for its successful synthesis.

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of β-nitrostyrenes is most commonly and efficiently achieved through a base-catalyzed condensation reaction between an aromatic aldehyde and a primary nitroalkane, followed by dehydration. This classic carbon-carbon bond-forming sequence is known as the Henry Reaction or nitroaldol reaction.[3][4]

A retrosynthetic disconnection of the target molecule, 4-benzyloxy-3-methoxy-β-nitrostyrene, reveals the two primary building blocks required for its construction. The carbon-carbon double bond is retrosynthetically cleaved back to its precursor aldehyde and nitroalkane components.

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically identifies 4-benzyloxy-3-methoxybenzaldehyde and nitromethane as the essential starting materials. The forward reaction involves the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alcohol intermediate readily dehydrates under the reaction conditions to yield the final β-nitrostyrene product.[3][5]

Detailed Analysis of Primary Reactants

The success of the synthesis hinges on the appropriate selection and purity of the two main reactants.

The Aldehyde Component: 4-Benzyloxy-3-methoxybenzaldehyde

This substituted benzaldehyde serves as the electrophilic component in the reaction. It is a stable, crystalline solid with a melting point of 62-64 °C.[6]

-

Structure and Role: The aldehyde's core structure provides the aromatic ring and the methoxy group found in the final product. Its carbonyl group is the site of nucleophilic attack by the nitronate.

-

The Critical Role of the Benzyl Protecting Group: The selection of 4-benzyloxy-3-methoxybenzaldehyde over its more common precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), is a critical and deliberate experimental choice. Vanillin possesses a phenolic hydroxyl group which is acidic (pKa ≈ 7.4). In the presence of the base catalyst required for the Henry reaction, this phenolic proton would be readily abstracted. This would not only consume the base, preventing it from activating the nitromethane, but also form a phenoxide, which could lead to unwanted side reactions. The benzyl group (C₆H₅CH₂–) serves as a robust protecting group for this acidic proton, rendering it inert to the basic reaction conditions.[7] This ether linkage is stable under the conditions of the Henry reaction but can be removed later in a synthetic sequence if the free phenol is desired.

The preparation of this starting material is itself a straightforward and common laboratory procedure, typically achieved via a Williamson ether synthesis by reacting vanillin with benzyl chloride in the presence of a suitable base like potassium carbonate.[7]

**2.2 The Nitroalkane Component: Nitromethane (CH₃NO₂) **

Nitromethane is the simplest nitroalkane and serves a dual purpose in this synthesis: it is both a reactant and often the solvent.[8]

-

Nucleophile Precursor: The key feature of nitromethane is the acidity of its α-protons (pKa ≈ 17 in DMSO).[3] In the presence of a base, one of these protons is removed to form a resonance-stabilized nitronate anion. This anion is the active nucleophile that initiates the carbon-carbon bond formation.

-

Reaction Solvent: Using nitromethane in excess allows it to function as the reaction solvent, ensuring that the aldehyde is fully solvated and maximizing the concentration of the reacting species.[8] However, for greener and more economical procedures, other solvents can be employed, though this may require adjusting the reaction conditions.[5]

The Catalytic System: Enabling the Condensation

The Henry reaction is not spontaneous and requires a base catalyst to proceed.[4] The choice of catalyst can influence reaction time, yield, and the ease of product isolation.

-

Ammonium Acetate (CH₃COONH₄): This is a very common and effective catalyst for this transformation.[8] It is considered a weak base source and is particularly effective in driving the reaction towards the dehydrated nitrostyrene product.

-

Primary Amines: In some protocols, a primary amine such as benzylamine is used in a solvent like acetic acid.[9] This system also effectively catalyzes the condensation and subsequent dehydration.

-

Mechanism of Catalysis: The base's primary role is to deprotonate the nitromethane, generating the necessary nitronate nucleophile. The conjugate acid of the base then participates in the protonation of the intermediate alkoxide. All steps of the Henry reaction are reversible, but the final dehydration step is typically irreversible and drives the reaction to completion.[3]

Tabular Summary of Starting Materials

| Reagent Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Role in Reaction | Key Considerations |

| 4-Benzyloxy-3-methoxybenzaldehyde | 3-Methoxy-4-(phenylmethoxy)benzaldehyde | 2426-87-1 | 242.27 | Electrophile | Also known as O-benzylvanillin. Benzyl group is essential to protect the acidic phenolic proton.[10][11] |

| Nitromethane | Nitromethane | 75-52-5 | 61.04 | Nucleophile Precursor / Solvent | α-protons are acidic, allowing for the formation of the reactive nitronate anion. Often used in excess as the solvent.[3][12] |

| Ammonium Acetate | Ammonium Acetate | 631-61-8 | 77.08 | Base Catalyst | Weak base that facilitates the deprotonation of nitromethane and promotes dehydration of the nitroaldol intermediate.[8] |

Experimental Workflow and Protocol

The following protocol represents a reliable and self-validating system for the synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. vbn.aau.dk [vbn.aau.dk]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. scirp.org [scirp.org]

- 6. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

- 11. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Henry reaction with benzaldehyde & nitromethane [buchler-gmbh.com]

An In-depth Technical Guide to the Solubility of 4-benzyloxy-3-methoxy-beta-nitrostyrene in Common Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzyloxy-3-methoxy-beta-nitrostyrene, a compound of interest in pharmaceutical and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical principles governing its solubility, a robust experimental framework for its determination, and a predictive analysis of its behavior in a range of common laboratory solvents. By integrating theoretical modeling through Hansen Solubility Parameters (HSP) with a detailed experimental protocol, this guide serves as a practical resource for formulation development, reaction optimization, and purification strategies involving this compound.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] For a compound like 4-benzyloxy-3-methoxy-beta-nitrostyrene, which serves as a key building block in the synthesis of various target molecules, a thorough understanding of its solubility is paramount. Poor solubility can lead to challenges in reaction kinetics, purification, and the development of suitable dosage forms.

This guide is designed to bridge the gap between theoretical solubility prediction and practical laboratory application. We will first delve into the molecular structure of 4-benzyloxy-3-methoxy-beta-nitrostyrene and its implications for solvent interactions. Subsequently, we will introduce the concept of Hansen Solubility Parameters (HSP) as a powerful predictive tool.[2] The core of this document is a detailed, step-by-step experimental protocol for determining the equilibrium solubility of the target compound using the widely accepted shake-flask method, coupled with UV-Vis spectrophotometric analysis.[3] Finally, we present a predicted solubility profile in a variety of solvents, based on HSP calculations, to guide initial solvent screening efforts.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[4] Hansen Solubility Parameters (HSP) provide a quantitative and more nuanced application of this principle by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuations in electron density, these are the weakest intermolecular forces and are present in all molecules.

-

δp (Polar forces): Stemming from the permanent dipoles of molecules.

-

δh (Hydrogen bonding forces): The strongest of the three, involving the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh² [4]

The closer the HSP values of a solute and a solvent are in this three-dimensional "Hansen space," the more likely they are to be miscible. The "distance" (Ra) between a solute (1) and a solvent (2) in Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [5]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility. The factor of 4 in the dispersion term is an empirically derived constant that improves the accuracy of the model.[5]

Estimating the Hansen Solubility Parameters of 4-benzyloxy-3-methoxy-beta-nitrostyrene

In the absence of experimentally determined HSP values for 4-benzyloxy-3-methoxy-beta-nitrostyrene, we can estimate them using a group contribution method.[6] This method assigns specific values for δd, δp, and δh to the individual functional groups within the molecule. By summing these contributions, we can arrive at an estimated HSP for the entire molecule.

The key functional groups in 4-benzyloxy-3-methoxy-beta-nitrostyrene are:

-

Aromatic rings (benzene)

-

Ether linkages (benzyloxy and methoxy groups)

-

A nitro group (-NO₂)

-

An alkene group (the styrene backbone)

Based on established group contribution values from literature, the estimated Hansen Solubility Parameters for 4-benzyloxy-3-methoxy-beta-nitrostyrene are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 4-benzyloxy-3-methoxy-beta-nitrostyrene

| Parameter | Value (MPa½) |

| δd | 19.5 |

| δp | 9.8 |

| δh | 6.5 |